N-[2-(2-fluorophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide
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Overview
Description
N-[2-(2-Fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-3-yl]benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a fluorophenyl group, a tetrahydroquinazolinone core, and a benzamide moiety. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-3-yl]benzamide typically involves the condensation of 2-fluorobenzoyl chloride with 2-amino-4-oxo-1,2,3,4-tetrahydroquinazoline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, alcohols, and substituted benzamides. These products can have different biological and chemical properties, making them useful for various applications .
Scientific Research Applications
N-[2-(2-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-3-yl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-3-yl]benzamide involves its interaction with specific molecular targets in the body. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation. The molecular pathways involved in these effects are still under investigation, but they may include the modulation of signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-fluorobenzamide: This compound has a similar structure but with additional fluorine atoms, which can affect its biological activity and chemical properties.
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide: This compound is a potent inhibitor of histone deacetylase (HDAC) and has shown significant anticancer activity.
Uniqueness
N-[2-(2-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-3-yl]benzamide is unique due to its specific combination of a fluorophenyl group, a tetrahydroquinazolinone core, and a benzamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H16FN3O2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[2-(2-fluorophenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide |
InChI |
InChI=1S/C21H16FN3O2/c22-17-12-6-4-10-15(17)19-23-18-13-7-5-11-16(18)21(27)25(19)24-20(26)14-8-2-1-3-9-14/h1-13,19,23H,(H,24,26) |
InChI Key |
LUUPZMPAGPGGGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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